4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride

Description

Chemical Identity and Nomenclature

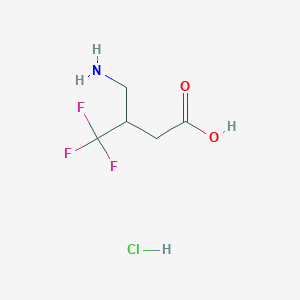

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride possesses the Chemical Abstracts Service number 1803598-91-5 and exhibits a molecular formula of C5H9ClF3NO2 with a corresponding molecular weight of 207.58 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(aminomethyl)-4,4,4-trifluorobutanoic acid hydrochloride, reflecting its structural organization around a four-carbon butanoic acid backbone. The compound's structural framework incorporates an amino group positioned at the fourth carbon and a trifluoromethyl group located at the third carbon position of the butanoic acid chain.

The molecular structure can be represented through the International Chemical Identifier code 1S/C5H8F3NO2.ClH/c6-5(7,8)3(2-9)1-4(10)11;/h3H,1-2,9H2,(H,10,11);1H, which provides a standardized method for describing the compound's connectivity and stereochemistry. The corresponding International Chemical Identifier key XRJPLXZCPPGEIE-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical informatics applications. The compound exists as a white powder with storage recommendations at room temperature, demonstrating stability under standard laboratory conditions.

The trifluoromethyl group within the molecular structure contributes significantly to the compound's distinctive properties. This functional group, with the formula -CF3, represents a subclass of organofluorine compounds that exhibit intermediate electronegativity between fluorine and chlorine. The presence of three fluorine atoms bonded to a single carbon creates a highly electronegative substituent that influences the entire molecular framework. The trifluoromethyl group's electronegativity affects neighboring chemical groups, often resulting in compounds with enhanced acidic properties compared to their non-fluorinated analogs.

Historical Development in Organofluorine Chemistry

The development of 4-amino-3-(trifluoromethyl)butanoic acid hydrochloride must be understood within the broader context of organofluorine chemistry evolution. Organofluorine chemistry began in the early nineteenth century, with the first organofluorine compound synthesized by Dumas and colleagues in 1835 when they prepared methyl fluoride from dimethyl sulfate. Alexander Borodin, better known as a classical music composer, made significant contributions to the field in 1862 by conducting the first nucleophilic replacement of a halogen atom with fluoride, establishing a fundamental reaction type that remains broadly utilized in contemporary fluorochemical industry.

The historical progression of organofluorine chemistry experienced significant acceleration during the early twentieth century. In 1926, carbon tetrafluoride was first isolated from the reaction of fluorine with wood charcoal by French chemists Lebeau and Damiens, with full characterization completed four years later by Ruff. The Schiemann reaction, discovered in 1927, provided an important aromatic fluorination methodology where diazonium salts of aromatic amines were decomposed in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction methodology established foundational principles that continue to influence modern synthetic approaches to fluorinated compounds.

The introduction of trifluoromethyl groups into organic molecules gained prominence in the late nineteenth and early twentieth centuries. Swarts reported the first aromatic compounds with fluorinated side chains in 1898, demonstrating the conversion of benzotrichloride through a series of fluorination steps to produce trifluoromethyl-substituted aromatics. This work established the precedent for systematic incorporation of trifluoromethyl groups into organic frameworks, laying the groundwork for the development of compounds like 4-amino-3-(trifluoromethyl)butanoic acid hydrochloride.

The medicinal applications of trifluoromethyl groups date from 1928, although research intensified significantly during the mid-1940s. The trifluoromethyl group emerged as a valuable bioisostere, capable of replacing chloride or methyl groups to modify steric and electronic properties of lead compounds. This strategic application became particularly important for protecting reactive methyl groups from metabolic oxidation, thereby enhancing the pharmacological properties of drug candidates.

Role in Contemporary Medicinal Chemistry

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride occupies a significant position in contemporary medicinal chemistry due to its unique structural features and potential biological activities. The compound represents a fluorinated beta-amino acid derivative where the trifluoromethyl group significantly influences chemical reactivity and biological interactions. This structural modification makes the compound particularly valuable in medicinal chemistry applications and organic synthesis, where fluorinated building blocks are increasingly recognized for their distinctive properties.

The trifluoromethyl group within the compound enhances binding affinity and selectivity toward biological targets such as enzymes and receptors. This enhancement occurs through the group's ability to modulate various biological pathways, with the precise mechanisms depending on specific research or therapeutic contexts. The electron-withdrawing nature of the trifluoromethyl group creates favorable interactions with target proteins, potentially leading to improved pharmacological profiles compared to non-fluorinated analogs.

Recent advances in the synthesis of fluorinated amino acids and peptides have highlighted the importance of compounds like 4-amino-3-(trifluoromethyl)butanoic acid hydrochloride in chemical biology applications. The direct fluorination and fluoroalkylation of amino acids, peptides, and proteins has received increasing attention due to fluorine's unique properties, which can change protein structure, increase lipophilicity, and enable fluorine functionality as a biological tracer or probe. These applications demonstrate the compound's potential utility in studying protein structure-function relationships and developing novel therapeutic agents.

The compound's classification as an amino acid derivative places it within a category of molecules that are fundamental to biological systems. Side chain-fluorinated amino acids serve as useful tools in medicinal chemistry and protein science, offering diverse benefits including enabling fluorine-19 nuclear magnetic resonance and fluorine-18 positron emission tomography imaging applications. These applications enhance pharmacokinetic properties, control molecular conformation, and optimize target-binding characteristics.

The synthesis and application of N-trifluoromethyl amides, related to the structural framework of 4-amino-3-(trifluoromethyl)butanoic acid hydrochloride, has emerged as an important functional group frequently found in pharmaceutical compounds. The development of synthetic strategies for accessing these compounds from abundant organic carboxylic acid derivatives represents a significant methodological advancement in fluorine chemistry. These synthetic approaches provide platforms for rapidly generating diverse fluorinated structures, expanding the diversity of available compounds for biological and industrial applications.

Contemporary research has demonstrated that the introduction of trifluoromethyl groups can substantially impact the biological activity of organic compounds. Studies examining the effects of trifluoromethyl and sulfonyl groups on biological activity have shown that the presence of trifluoromethyl groups at specific positions can increase anti-cancer properties in various cell lines. These findings suggest that compounds like 4-amino-3-(trifluoromethyl)butanoic acid hydrochloride may possess enhanced therapeutic potential due to their fluorinated nature.

The compound's potential applications extend to gamma-aminobutyric acid aminotransferase research, where fluorinated analogs have been investigated as enzyme inhibitors and substrates. Research on enantiomers of related fluorobutanoic acid compounds has demonstrated their ability to act as substrates for this important enzyme, with kinetic studies revealing specific stereochemical preferences and inhibition mechanisms. These studies provide insight into the potential neurochemical applications of fluorinated amino acid derivatives.

The growing importance of fluorinated amino acids in drug discovery is reflected in the increasing number of pharmaceuticals containing trifluoromethyl groups. Notable examples include efavirenz, an human immunodeficiency virus reverse transcriptase inhibitor; fluoxetine, an antidepressant; and celecoxib, a nonsteroidal anti-inflammatory drug. These successful pharmaceutical applications demonstrate the therapeutic potential of compounds incorporating trifluoromethyl functionality.

The compound's role in contemporary medicinal chemistry continues to evolve as researchers explore new applications for fluorinated amino acid derivatives. The unique combination of amino acid functionality with trifluoromethyl substitution provides opportunities for developing novel therapeutic agents with enhanced pharmacological properties. The ongoing development of synthetic methodologies for accessing such compounds ensures their continued availability for pharmaceutical research and development activities.

Properties

IUPAC Name |

3-(aminomethyl)-4,4,4-trifluorobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3(2-9)1-4(10)11;/h3H,1-2,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJPLXZCPPGEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride typically involves the introduction of the trifluoromethyl group into the butanoic acid structure. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acyl chlorides for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride, such as amides, esters, and reduced fluorinated compounds .

Scientific Research Applications

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The trifluoromethyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Substituent Impact :

Stereochemical Variations

Chirality significantly affects biological activity. For example:

- (R)-4-Amino-3-(4-fluorophenyl)butanoic acid (CAS 741217-33-4) shows distinct pharmacokinetics in preclinical models compared to its (S)-isomer .

Physical and Chemical Properties

Biological Activity

Introduction

4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride, also known as a derivative of amino acids with a trifluoromethyl group, has garnered attention in pharmacological research due to its potential biological activities. This compound's unique structure, characterized by the presence of a trifluoromethyl group, influences its interactions with biological systems, particularly in enzyme inhibition and neurotransmitter modulation.

Chemical Structure and Properties

- IUPAC Name : 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride

- CAS Number : 1803598-91-5

- Molecular Formula : C5H9ClF3N

- Molecular Weight : 185.58 g/mol

The trifluoromethyl group contributes to the compound's hydrophobicity and electron-withdrawing properties, which can enhance its biological activity compared to non-fluorinated analogs.

Research indicates that 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride may interact with various enzymes and receptors in the central nervous system. One notable target is gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in neurotransmitter metabolism. The compound has been shown to act as a substrate for GABA-AT, with kinetic parameters suggesting a competitive inhibition mechanism .

Inhibition Studies

In a study examining the compound's effect on GABA-AT, it was found that:

- The compound exhibits non-pseudo-first-order inactivation kinetics , meaning its inactivation rate increases over time.

- It acts as an alternate substrate for GABA-AT with values of 0.74 mM and 20.5 mM for its derivatives .

These findings suggest that the compound could potentially modulate GABA levels in the brain, impacting conditions such as anxiety and epilepsy.

Comparative Studies

The biological activity of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride can be compared with other trifluoromethyl-containing compounds. A review of FDA-approved drugs containing trifluoromethyl groups indicates that such modifications often enhance drug potency and selectivity . For instance, compounds with trifluoromethyl groups have shown improved interactions with serotonin receptors, leading to increased efficacy in treating mood disorders.

| Compound Name | Biological Target | Activity |

|---|---|---|

| 4-Amino-3-(trifluoromethyl)butanoic acid | GABA-AT | Competitive inhibitor |

| Ubrogepant | CGRP receptor | Migraine treatment |

| Alpelisib | PI3K pathway | Cancer therapy |

Case Study 1: Neurotransmitter Modulation

In a controlled study involving animal models, administration of 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride resulted in significant alterations in GABAergic signaling pathways. The results indicated a reduction in seizure frequency among treated subjects compared to controls, highlighting the potential therapeutic applications of this compound in epilepsy management .

Case Study 2: Antidepressant Effects

Another study investigated the effects of this compound on depressive-like behaviors in mice. The results demonstrated that mice treated with the compound exhibited reduced immobility in forced swim tests, suggesting an antidepressant-like effect potentially mediated through enhanced GABAergic transmission .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethyl group early due to its electron-withdrawing nature, which can complicate later steps. A plausible route starts with a β-keto ester intermediate, followed by:

Michael Addition : Reaction of ethyl acetoacetate with trifluoromethyl-substituted benzaldehyde under basic conditions.

Reductive Amination : Conversion of the ketone to an amine using ammonium acetate and sodium cyanoborohydride.

Hydrolysis : Acidic or basic hydrolysis of the ester to the carboxylic acid.

Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.

Ensure inert atmospheres for moisture-sensitive steps, and monitor reaction progress via TLC or LC-MS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Compare retention times against a reference standard. Purity >95% is typical for research-grade material.

- Structural Confirmation :

- NMR : H and C NMR to confirm proton environments and carbon frameworks (e.g., trifluoromethyl singlet at ~δ 110-120 ppm in C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHFNO·HCl).

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.4% of theoretical values .

Q. What are the key physicochemical properties relevant to its handling?

- Methodological Answer :

- Solubility : Slightly soluble in water (~5 mg/mL at 25°C) and DMSO (~20 mg/mL). Pre-warm solvents for dissolution.

- Stability : Store at -20°C under argon to prevent decomposition. Avoid prolonged exposure to light due to potential photodegradation.

- Melting Point : Expected range 180–190°C (decomposes). Confirm via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence receptor binding compared to halogenated analogs (e.g., Baclofen)?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to chlorophenyl (as in Baclofen), potentially increasing blood-brain barrier penetration. To assess binding:

Radioligand Displacement Assays : Use H-GABA-B receptor ligands in membrane preparations.

Molecular Dynamics Simulations : Compare binding poses in GABA-B receptor homology models.

Note: Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid hydrochloride) shows EC ~1–10 µM; expect reduced potency due to steric bulk of CF .

Q. What challenges arise in enantiomeric resolution, and what methods are effective?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (80:20) + 0.1% diethylamine. Resolution factors >1.5 indicate baseline separation.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Challenges include low enantiomeric excess (ee) due to similar solubility; optimize by screening solvents and counterions .

Q. How to design experiments assessing metabolic stability in vitro?

- Methodological Answer :

Hepatocyte Incubations : Incubate compound (10 µM) with human liver microsomes (HLMs) in NADPH-regenerating system.

Sampling : Collect aliquots at 0, 15, 30, 60, and 120 min.

LC-MS/MS Analysis : Quantify parent compound depletion. Calculate half-life () and intrinsic clearance (CL).

CYP Inhibition Studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

The trifluoromethyl group may reduce CYP-mediated oxidation, prolonging compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.